N-Ethyl-1-naphthylamine Hydrobromide
Overview
Description
N-Ethyl-1-naphthylamine Hydrobromide, also known as Ethyl-α-naphthylamine or 2-(Ethylamino)naphthalene, is a compound with the molecular formula C12H13N . It is a white to light yellow powder or crystal . It is used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular weight of N-Ethyl-1-naphthylamine is 171.2383 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
N-Ethyl-1-naphthylamine has been used in the characterization of nitrite-dependent genotoxins and tumour promoter-like substances in fermented fish sauce by cross-coupling reaction . It may also be used in the identification of triazenes metabolites in urine by coupling and forming colored azo dyes .Physical And Chemical Properties Analysis
N-Ethyl-1-naphthylamine Hydrobromide is a solid at 20 degrees Celsius . The molecular weight of the compound is 252.16 . It appears as a white to light yellow powder or crystal .Scientific Research Applications
Spasmolytic Agents Development
N-Ethyl-1-naphthylamine Hydrobromide derivatives have been explored for their potential as spasmolytic agents. For instance, derivatives of 1,2,3,4-tetrahydro-2-naphthylamine showed significant spasmolytic activity, with some compounds being more active than reference drugs like mebeverine. These findings suggest a potential application in developing treatments for conditions that benefit from spasmolytic action, such as certain gastrointestinal disorders (Kanao et al., 1982).
Electron Transport in Organic Compounds
Research on naphthylamine-based organic compounds, including N-Ethyl-1-naphthylamine Hydrobromide, has identified their role in electron transport mechanisms. These compounds, specifically designed hole transporters, have demonstrated the ability to carry electrons, which is pivotal for applications in organic light-emitting diodes (OLEDs) and other electronic devices. This showcases the potential of N-Ethyl-1-naphthylamine Hydrobromide derivatives in advancing electronic and photonic technologies (Tse et al., 2006).
Environmental and Health Impact Studies
Research has also delved into the environmental and health impacts of naphthylamine derivatives, highlighting the carcinogenic properties of certain compounds upon metabolic activation. Studies have emphasized the importance of understanding the metabolic pathways and transformation products of these compounds to assess their risk and mitigate adverse effects (Radomski et al., 1971). Moreover, investigations into the adsorption capabilities of multiwall carbon nanotubes/iron oxides/cyclodextrin composites for 1-naphthylamine highlight potential applications in environmental cleanup and pollutant removal (Hu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-ethylnaphthalen-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.BrH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGSNWFFTCHTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC2=CC=CC=C21.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190461 | |
Record name | Ethyl(1-naphthyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1-naphthylamine Hydrobromide | |
CAS RN |
36966-04-8 | |
Record name | 1-Naphthalenamine, N-ethyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36966-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl(1-naphthyl)ammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl(1-naphthyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl(1-naphthyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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